molecular formula C15H16N2O5S3 B2890669 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1011621-92-3

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2890669
CAS No.: 1011621-92-3
M. Wt: 400.48
InChI Key: CTAIIDUZBKHXBB-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of isothiazolidinone and benzenesulfonamide functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidinone core. One common approach is to start with a suitable thiophene derivative and perform a series of reactions to introduce the isothiazolidinone and benzenesulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure consistency and purity. The process would be optimized for efficiency and yield, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The isothiazolidinone ring can be oxidized to form the 1,1-dioxido derivative.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of certain functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the aromatic ring or the isothiazolidinone core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized isothiazolidinone derivatives, reduced benzenesulfonamide derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific proteins or enzymes can provide insights into their function and regulation.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the treatment of diseases related to enzyme dysfunction.

Industry

In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide include:

  • 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives

  • Protein kinase CK2 inhibitors

  • Nonpeptidic peptide inhibitors

Uniqueness

What sets This compound apart from these similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and interaction with biological targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S3/c18-15-8-11-24(19,20)17(15)12-3-5-14(6-4-12)25(21,22)16-9-7-13-2-1-10-23-13/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIIDUZBKHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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